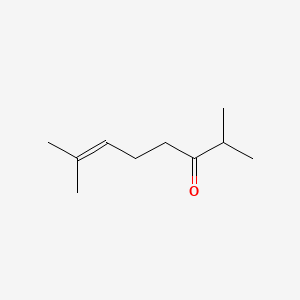

2,7-Dimethyloct-6-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2550-18-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,7-dimethyloct-6-en-3-one |

InChI |

InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h6,9H,5,7H2,1-4H3 |

InChI Key |

URKUNDHVYFJMNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CCC=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dimethyloct 6 En 3 One and Its Chemical Precursors

Established Synthetic Pathways for 2,7-Dimethyloct-6-en-3-one

Established methods for constructing the this compound carbon skeleton primarily rely on classic condensation reactions and the oxidation of corresponding alcohol precursors.

Aldol (B89426) Condensation Approaches

The aldol condensation is a cornerstone of carbon-carbon bond formation, providing a direct method for synthesizing larger molecules from smaller carbonyl compounds. sigmaaldrich.comthieme-connect.de In a potential retrosynthetic pathway for this compound, the molecule can be disconnected via a base- or acid-catalyzed aldol condensation. This would theoretically involve the reaction between the enolate of 3-methylbutan-2-one (isopropyl methyl ketone) and 3-methylbut-2-enal (prenal).

The fundamental steps of this process are:

Enolate Formation: A base abstracts an α-proton from 3-methylbutan-2-one to form a reactive enolate ion.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of prenal, forming a β-hydroxy ketone intermediate.

Dehydration: The intermediate β-hydroxy ketone is then dehydrated, typically under the reaction conditions, to yield the final γ,δ-unsaturated ketone, this compound. youtube.com

Careful control of reaction conditions is crucial in such cross-aldol condensations to maximize the yield of the desired product and minimize self-condensation side reactions of the starting materials.

Ketonization of Prenol Derivatives

The Carroll rearrangement, a modification of the Claisen rearrangement, offers a powerful method for the synthesis of γ,δ-unsaturated ketones. youtube.com This reaction transforms a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which then undergoes decarboxylation to yield the target ketone. youtube.com

To synthesize this compound via this pathway, a suitable β-keto ester of an allylic alcohol, such as prenol (3-methyl-2-buten-1-ol), would be subjected to thermal rearrangement. google.comgoogle.com The reaction proceeds through a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the enol form of the ester, followed by spontaneous decarboxylation. The choice of catalyst, such as specific aluminum compounds, can be critical for improving reaction rates and yields. google.com

Oxidation of Alcohol Precursors (e.g., 3,7-Dimethyloct-6-en-1-ol)

A prominent and direct route to this compound involves the selective oxidation of its corresponding secondary alcohol precursor, 2,7-dimethyloct-6-en-3-ol. nih.gov This approach is advantageous as it builds upon a pre-formed carbon skeleton, and the key challenge lies in the chemoselective oxidation of the secondary alcohol without affecting the carbon-carbon double bond.

Transition metal-based catalytic systems are highly effective for the selective oxidation of alcohols. Palladium catalysts, in particular, are well-regarded for their ability to selectively oxidize primary and secondary alcohols. researchgate.netacs.org For the synthesis of related ketones, bimetallic catalytic systems, such as those employing copper(I) chloride and palladium(II) chloride, have been documented. These reactions are often carried out in a solvent mixture like DMF-water under an oxygen atmosphere, which facilitates the regeneration of the active catalyst.

Recent advances have focused on developing greener aerobic oxidation methods. A combination of Pd(OAc)₂ and pyridine (B92270) has been shown to effectively catalyze the aerobic oxidation of various alcohols to their corresponding aldehydes and ketones. acs.org Similarly, bimetallic systems of palladium(II) acetate (B1210297) and copper(II) acetate have been used for the aerobic oxidation of alcohols like β-citronellol. researchgate.net Copper-based systems, sometimes in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), also provide an effective means for the selective oxidation of alcohols while preserving other functional groups. mdpi.com

The Wacker-Tsuji oxidation is a powerful method for converting terminal alkenes into methyl ketones. organic-chemistry.orgwikipedia.org This reaction typically uses a palladium(II) catalyst, with a co-oxidant like copper(II) chloride, and water as the oxygen source. organic-chemistry.org Molecular oxygen is often used to reoxidize the reduced copper species, allowing for a catalytic cycle. wikipedia.org

For the synthesis of this compound, a suitable precursor would be a diene such as 2,7-dimethyl-1,6-octadiene. The Wacker-Tsuji oxidation would selectively oxidize the terminal double bond to the methyl ketone, leaving the internal, more substituted double bond intact. The reaction mechanism involves the coordination of the alkene to the palladium center, followed by nucleophilic attack by water to form a palladium-carbon bond. Subsequent β-hydride elimination and tautomerization yield the ketone product. organic-chemistry.org Recent developments have explored heterogeneous catalysts and alternative oxidants to create more environmentally friendly and efficient versions of this process. researchgate.netacs.orgnih.gov

Novel Synthetic Routes and Strategies for this compound Analogs

The functional groups within this compound provide handles for the synthesis of a variety of analogs. The ketone can be reduced to the corresponding alcohol, and the double bond can undergo various addition and oxidation reactions.

Research into structurally similar compounds highlights methods for creating analogs. For instance, studies on citronellol (B86348) (3,7-dimethyloct-6-en-1-ol), a related terpene alcohol, have shown its use as a building block. google.comgoogle.comachemblock.comnist.gov Its hydroxyl group can be converted into an ether linkage to attach it to other molecular scaffolds.

Furthermore, the double bond can be functionalized. For example, asymmetric dihydroxylation can convert the alkene into a diol with high enantioselectivity, introducing new chiral centers. The ketone functionality itself can also be modified. In a structurally similar compound, 3-(4-fluorobenzyl)-3,7-dimethyloct-6-en-2-one, the ketone was successfully reduced to the alcohol, demonstrating the accessibility of the carbonyl group for modification. Another approach to synthesizing analogs involves conjugate addition to α,β-unsaturated ketones using organocopper reagents, which allows for the introduction of various alkyl groups at the β-position. libretexts.org These examples showcase the versatility of the terpenoid scaffold in generating a diverse library of related molecules.

Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | Reactants | Key Reagents/Catalysts | Intermediate/Product Type |

|---|---|---|---|

| Aldol Condensation | 3-Methylbutan-2-one, 3-Methylbut-2-enal | Base or Acid Catalyst (e.g., NaOH, H⁺) | β-Hydroxy ketone, then γ,δ-Unsaturated ketone |

| Carroll Rearrangement | Prenyl acetoacetate (B1235776) derivative | Heat, Aluminum catalyst | α-Allyl-β-ketocarboxylic acid, then γ,δ-Unsaturated ketone |

| Alcohol Oxidation | 2,7-Dimethyloct-6-en-3-ol | Pd(OAc)₂, CuCl₂, O₂ | γ,δ-Unsaturated ketone |

| Wacker-Tsuji Oxidation | 2,7-Dimethyl-1,6-octadiene | PdCl₂, CuCl₂, H₂O, O₂ | γ,δ-Unsaturated ketone |

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula | Key Role |

|---|---|---|---|

| This compound | This compound | C₁₀H₁₈O | Target Molecule |

| 2,7-Dimethyloct-6-en-3-ol | 2,7-Dimethyloct-6-en-3-ol | C₁₀H₂₀O | Precursor to Target |

| 3,7-Dimethyloct-6-en-1-ol | 3,7-Dimethyloct-6-en-1-ol | C₁₀H₂₀O | Related Precursor (Citronellol) |

| 3-Methylbutan-2-one | 3-Methylbutan-2-one | C₅H₁₀O | Aldol Condensation Reactant |

| 3-Methylbut-2-enal | 3-Methylbut-2-enal | C₅H₈O | Aldol Condensation Reactant (Prenal) |

| Prenol | 3-Methyl-2-buten-1-ol | C₅H₁₀O | Ketonization Precursor |

| 2,7-Dimethyl-1,6-octadiene | 2,7-Dimethyl-1,6-octadiene | C₁₀H₁₈ | Wacker Oxidation Precursor |

| Palladium(II) Chloride | Palladium(II) Chloride | PdCl₂ | Catalyst |

| Copper(I) Chloride | Copper(I) Chloride | CuCl | Co-catalyst |

| Palladium(II) Acetate | Palladium(II) Acetate | C₄H₆O₄Pd | Catalyst |

| Copper(II) Acetate | Copper(II) Acetate | C₄H₆CuO₄ | Co-catalyst |

Multi-step Syntheses from Basic Building Blocks (e.g., Methyl Heptenone, Methyl Ethyl Ketone)

The synthesis of α,β-unsaturated ketones such as this compound can be achieved through classical carbonyl chemistry. A common strategy involves the aldol condensation of a ketone with an aldehyde or another ketone, followed by dehydration. For instance, the reaction of isovaleraldehyde (B47997) with acetone (B3395972) in the presence of an aldolization catalyst can produce 6-methylhept-3-en-2-one, which upon hydrogenation yields 6-methylheptan-2-one. google.com This latter compound is a key intermediate for various products. google.com

The precursor 6-methyl-5-hepten-2-one (B42903) (methyl heptenone) can itself be synthesized from acetone. google.comwipo.int The reaction of acetone with prenyl chloride is a known route to produce methyl heptenone, although this process can also generate higher boiling ketone by-products. google.com

While a direct, single-source synthesis for this compound from methyl heptenone and methyl ethyl ketone is not extensively detailed in singular reports, a plausible multi-step pathway can be constructed based on fundamental reactions. A related homolog, 3,7-dimethylnon-6-en-1-ol, has been prepared from methyl ethyl ketone in a seven-step synthesis. google.com This indicates that complex structures can be built up from simple precursors like methyl ethyl ketone through a sequence of reactions.

Stereoselective Synthesis of this compound and its Stereoisomers

The structure of this compound contains a stereocenter at the C4 position, meaning it can exist as different stereoisomers. The synthesis of a specific stereoisomer requires a stereoselective approach. While it is often economically preferable to use mixtures of stereoisomers, methods exist to prepare individual, pure forms if required for specific applications. google.com

Stereoselective synthesis can be achieved using various methods, including the use of chiral catalysts or auxiliaries, or by separating a racemic mixture. google.comrsc.org For example, in the synthesis of related complex heterocyclic structures, a catalytic amount of Sc(OTf)₃ and 2,2′-bipyridine has been used to control the stereoselectivity of the reaction sequence. rsc.org Another approach involves the asymmetric alkylation of a chiral imine derived from a ketone like 2-methylcyclohexanone (B44802) and (S)-(-)-α-methylbenzylamine. orgsyn.org

For analogs like 3,7-dimethylnon-6-en-1-ol, which has four possible stereoisomers, separation has been achieved by derivatizing the mixture to form corresponding 4-nitrobenzoate (B1230335) esters. google.com These ester derivatives can then be separated into individual isomers using techniques like supercritical fluid chromatography (SFC). google.com Subsequent hydrolysis of the separated esters yields the individual, stereoisomerically pure alcohols. google.com This highlights a common strategy where separation of isomers is performed on a derivative to facilitate the process.

Derivatization Strategies and Synthesis of Related Compounds

The chemical structure of this compound and its precursors allows for a variety of derivatization reactions to produce a range of related compounds with potentially useful properties.

Synthesis of Alkyne Alcohol Intermediates (e.g., 3,7-Dimethyloct-6-en-1-yn-3-ol)

A key intermediate in the synthesis of various terpene-related compounds is 3,7-Dimethyloct-6-en-1-yn-3-ol (B1222461), also known as dehydrolinalool. This alkyne alcohol is synthesized through the ethynylation of 6-methyl-5-hepten-2-one (methylheptenone). chemicalbook.comchemicalbook.com The reaction involves treating methylheptenone with acetylene (B1199291) in the presence of a strong base, typically potassium hydroxide, in liquid ammonia. chemicalbook.comchemicalbook.com This process can be carried out with high efficiency, achieving yields of over 90%. chemicalbook.comchemicalbook.com The reaction is typically performed under pressure and at a controlled temperature to ensure optimal conversion and safety. chemicalbook.com

| Starting Material | Reagent | Catalyst/Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| Methylheptenone | Acetylene | Potassium Hydroxide / Liquid Ammonia | 35–40°C | 2.0–2.5 MPa | 92–94% | chemicalbook.comchemicalbook.com |

Synthesis of Homologs and Analogs (e.g., 3,7-Dimethyloct-6-en-1-yl Esters, 3,7-Dimethylnon-6-en-1-ol)

The functional groups within these molecules provide handles for creating a variety of analogs, such as esters and homologous alcohols.

Synthesis of 3,7-Dimethyloct-6-en-1-yl Esters: Esters can be readily prepared from the corresponding alcohol, 3,7-dimethyloct-6-en-1-ol (citronellol). A representative example is the synthesis of 3,7-dimethyloct-6-en-1-yl methyl carbonate. google.com This is achieved by reacting racemic citronellol with methyl chloroformate in the presence of pyridine and a catalytic amount of 4-dimethylamino pyridine (DMAP) in a suitable solvent like toluene. google.com The reaction proceeds by acylation of the hydroxyl group of citronellol.

| Starting Material | Reagent | Base/Catalyst | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 3,7-dimethyloct-6-en-1-ol (Citronellol) | Methyl chloroformate | Pyridine / DMAP | Toluene | Addition at 10-18°C, then stirred at room temperature | google.com |

Synthesis of 3,7-Dimethylnon-6-en-1-ol: The homolog 3,7-dimethylnon-6-en-1-ol, which is an ethyl-extended analog of citronellol, can be prepared via multiple synthetic routes. google.com One method involves a four-step synthesis starting from citronellol itself. google.com Alternatively, a more fundamental synthesis begins with methyl ethyl ketone, proceeding through a seven-step sequence to construct the final molecule. google.com This compound exists as four possible stereoisomers due to a chiral center and a double bond, and these can be separated for individual study. google.com

Spectroscopic Characterization for Structural Elucidation of 2,7 Dimethyloct 6 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom within the 2,7-dimethyloct-6-en-3-one structure.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of this compound.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. Key expected signals for this compound would include:

Signals for the methyl protons at C8 and the methyl group attached to C7.

A signal for the vinyl proton at C6.

Multiplets corresponding to the methylene (B1212753) protons at C4 and C5.

A signal for the methine proton at C2.

A signal for the methyl protons at C1.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, ten distinct carbon signals are expected, with the carbonyl carbon (C3) appearing at a characteristic downfield chemical shift (typically around 200-220 ppm). The olefinic carbons (C6 and C7) would also show signals in the downfield region (around 120-140 ppm), while the aliphatic carbons would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~ 1.0 (d) | ~ 15-20 |

| 2 | ~ 2.5 (m) | ~ 40-50 |

| 3 | - | ~ 210-215 |

| 4 | ~ 2.4 (t) | ~ 40-45 |

| 5 | ~ 2.1 (q) | ~ 20-25 |

| 6 | ~ 5.1 (t) | ~ 120-125 |

| 7 | - | ~ 130-135 |

| 8 | ~ 1.7 (s) | ~ 25 |

| 9 (on C7) | ~ 1.6 (s) | ~ 18 |

| 10 (on C2) | ~ 1.1 (d) | ~ 15-20 |

Note: These are approximate predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, a cross-peak between the proton at C2 and the protons at C1 and C4 would be expected.

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, which is particularly useful for identifying protons in the longer alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the entire molecular structure. For example, a correlation between the methyl protons at C1 and the carbonyl carbon at C3 would confirm their proximity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound. The gas chromatograph separates the sample into its individual components before they enter the mass spectrometer. This allows for both the assessment of the compound's purity and its identification based on its mass spectrum. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight, and a series of fragment ions. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Table 2: Expected Key Fragment Ions in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment |

| 154 | [C₁₀H₁₈O]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 111 | [M - C₃H₇]⁺ (α-cleavage) |

| 97 | [M - C₄H₉]⁺ (α-cleavage) |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can confirm the molecular formula C₁₀H₁₈O with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Advanced Chiroptical Spectroscopic Methods for Stereochemical Analysis

Since this compound possesses a chiral center at the C2 position, it can exist as two enantiomers, (R)-2,7-dimethyloct-6-en-3-one and (S)-2,7-dimethyloct-6-en-3-one. Chiroptical spectroscopic methods are essential for determining the absolute configuration of a chiral molecule. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be employed. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration of the synthesized or isolated compound can be determined.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. wikipedia.org For a molecule like this compound, which possesses a chiral center, ECD spectroscopy would be instrumental in assigning the (R) or (S) configuration of the C2 stereocenter.

The application of ECD to this unsaturated ketone would involve dissolving the enantiomerically pure compound in a suitable solvent and measuring its spectrum, typically in the UV region. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. The experimental spectrum can then be compared with theoretical spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). mdpi.com A good match between the experimental and calculated spectra for a given configuration allows for the unambiguous assignment of the absolute stereochemistry. mdpi.com

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. ethz.ch However, this technique requires a well-ordered single crystal of the compound of interest. For many oils or low-melting solids, such as this compound is likely to be, obtaining suitable crystals can be challenging.

In such cases, a common strategy is to prepare a crystalline derivative of the target molecule. ethz.ch For this compound, this could be achieved by reacting the ketone with a suitable derivatizing agent to form a solid, crystalline product. For instance, the formation of a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime could yield a derivative with a higher propensity for crystallization. The introduction of a heavy atom in the derivatizing agent can also facilitate the crystallographic analysis. ethz.ch

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting electron density map allows for the precise determination of the atomic positions in the crystal lattice, revealing the exact stereochemistry at the C2 position and the geometry of the double bond. This provides unequivocal proof of the molecule's structure.

Although no crystal structures of this compound or its derivatives are reported in the reviewed literature, the technique remains a definitive method for structural elucidation in organic chemistry. The structural information obtained from X-ray crystallography is invaluable for understanding the molecule's physical and chemical properties.

Computational and Theoretical Studies of 2,7 Dimethyloct 6 En 3 One

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for investigating the fundamental properties of molecules like 2,7-dimethyloct-6-en-3-one. These methods allow for a detailed understanding of its three-dimensional structure and electronic properties.

Prediction of Ground State Geometries

The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement, known as the ground state geometry. For this compound, this is achieved by employing methods like Density Functional Theory (DFT). The process involves optimizing the molecular geometry to find the lowest energy conformation. Given the acyclic and flexible nature of this compound, it can exist in numerous conformations due to rotation around its single bonds. Computational conformational analysis is therefore essential to identify the most stable conformers and understand their relative energies.

Simulation of Spectroscopic Properties (e.g., ECD, NMR Chemical Shifts)

Computational methods are instrumental in predicting and interpreting spectroscopic data.

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy is a critical technique for determining absolute configuration. The simulation of ECD spectra, often using Time-Dependent Density Functional Theory (TD-DFT), is a standard approach. Since ECD spectra are highly sensitive to molecular conformation, accurate calculations require averaging the spectra of all significantly populated conformers. bohrium.com The sign and shape of the resulting computed spectrum can then be compared to experimental data to elucidate the stereochemistry of the molecule. bohrium.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. expasy.org These calculations are performed on the optimized ground state geometry of the molecule. The predicted chemical shifts are then compared with experimental values to confirm the structural assignment. Discrepancies between calculated and experimental shifts can point to specific conformational features or solvent effects. For unsaturated ketones, conjugation and substitution patterns significantly influence the chemical shifts of the carbonyl and olefinic carbons.

Molecular Orbital Analysis and Electronic Structure

Understanding the electronic structure of this compound is key to predicting its reactivity. This is achieved through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Prediction of Molecular Descriptors Relevant to Chemical Behavior

Molecular descriptors are numerical values that characterize specific properties of a molecule. They are widely used in fields like medicinal chemistry and environmental science to predict a compound's behavior and fate. Online computational tools like SwissADME and Molinspiration provide easy access to these predictions. expasy.orgmolinspiration.comwisdomlib.orgwjpmr.comrdchemicals.com

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. It is a crucial descriptor for predicting the transport properties of molecules, such as absorption and membrane penetration. The calculation of TPSA is based on the summation of fragment contributions, making it a rapid and efficient method.

For this compound, the predicted TPSA value provides an indication of its potential bioavailability.

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 17.07 Ų |

Lipophilicity Parameters (LogP, XLogP3, WLOGP, MLOGP, SILICOS-IT)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical measure of a molecule's hydrophobicity. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Various computational models are used to predict LogP values, each employing different algorithms.

The predicted lipophilicity parameters for this compound are summarized below. These values indicate how the compound is likely to partition between fatty (lipid) and aqueous environments.

| Lipophilicity Parameter | Predicted Value |

|---|---|

| LogP (iLOGP) | 3.17 |

| LogP (XLogP3) | 2.83 |

| LogP (WLOGP) | 2.93 |

| LogP (MLOGP) | 2.53 |

| LogP (SILICOS-IT) | 3.37 |

Rotatable Bonds and Conformational Analysis

The conformational flexibility of this compound, an acyclic unsaturated ketone, is a critical determinant of its chemical behavior and interaction with other molecules. This flexibility arises from the rotation around its single bonds. A detailed conformational analysis, typically performed using computational chemistry methods, provides insight into the molecule's three-dimensional structure and the relative energies of its different spatial arrangements, known as conformers.

Identification of Rotatable Bonds

| Bond Number | Atoms Involved | Description |

|---|---|---|

| 1 | C2-C3 | Rotation around this bond affects the orientation of the isopropyl group relative to the carbonyl group. |

| 2 | C3-C4 | This bond's rotation alters the position of the carbonyl group relative to the rest of the alkyl chain. |

| 3 | C4-C5 | Rotation here changes the conformation of the central part of the alkyl chain. |

| 4 | C5-C6 | This rotation impacts the spatial relationship between the alkyl chain and the dimethyl-substituted double bond. |

Principles of Conformational Analysis

The conformational analysis of a molecule like this compound involves evaluating the energy of the molecule as a function of the torsion or dihedral angles of its rotatable bonds. Different arrangements can lead to varying degrees of steric and torsional strain.

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations, where substituents on adjacent carbons are aligned, are higher in energy than staggered conformations, where they are farther apart.

Steric Strain: This occurs when bulky groups are forced into close proximity, leading to repulsive van der Waals interactions. In this compound, the isopropyl group and the other substituents on the alkyl chain can experience steric hindrance.

The most stable conformers will be those that minimize these unfavorable interactions. For acyclic ketones, there is a known preference for conformations where bulky groups are anti-periplanar to each other (a dihedral angle of 180°).

Computational Approaches and Predicted Findings

Due to the complexity arising from multiple rotatable bonds, experimental determination of all stable conformers is challenging. Therefore, computational methods such as Density Functional Theory (DFT) are invaluable tools for predicting the conformational landscape of this compound.

A typical computational study would involve a systematic search of the conformational space by rotating each flexible bond. The energy of each resulting conformer is then calculated to identify the low-energy structures.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Key variable in conformational searches, determining the relative orientation of substituents. |

| Potential Energy Surface | A multi-dimensional surface that describes the energy of a molecule as a function of its geometry. | Used to locate stable conformers (energy minima) and transition states between them. |

| Relative Energy | The energy of a conformer relative to the most stable conformer (global minimum). | Indicates the population of each conformer at a given temperature; lower energy conformers are more abundant. |

For this compound, it is predicted that the most stable conformers would adopt a staggered arrangement along the carbon chain to minimize torsional strain. Furthermore, the bulky isopropyl group at the C2 position and the dimethylallyl group at the C6 position would likely orient themselves to be as far apart as possible to reduce steric hindrance. The presence of the carbonyl group also influences the electronic environment and can affect conformational preferences through dipolar interactions. A detailed DFT study would provide precise dihedral angles and relative energies for the most stable conformers, offering a comprehensive understanding of the three-dimensional structure of this compound.

Chemical Reactivity and Applications in Organic Synthesis

General Reactivity of the Ketone and Alkene Moieties

The ketone group at the C-3 position and the alkene at the C-6 position are the primary sites of reactivity in 2,7-dimethyloct-6-en-3-one. The challenge and opportunity in its synthetic application lie in the selective modification of one functional group without affecting the other.

The carbonyl group of the ketone is susceptible to nucleophilic addition and reduction reactions. For instance, the selective reduction of the ketone to a secondary alcohol, 2,7-dimethyloct-6-en-3-ol, can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally a milder and more chemoselective reagent for ketones in the presence of a less reactive double bond. Furthermore, the ketone can undergo nucleophilic addition with organometallic reagents, such as Grignard or organolithium compounds, to generate tertiary alcohols, thereby expanding the carbon framework. A key industrial example of this type of reaction is the ethynylation of methylheptenone, a related ketone, with acetylene (B1199291) to form 3,7-dimethyl-6-octen-1-yn-3-ol.

The trisubstituted carbon-carbon double bond at the C-6 position can participate in electrophilic addition reactions. For example, it can react with hydrogen halides to yield halogenated derivatives. More advanced transformations include catalytic oxidations. Asymmetric dihydroxylation, for instance, can convert the double bond into a diol with high enantioselectivity, introducing new chiral centers.

A summary of selective modifications on analogous compounds is presented below:

| Starting Material Analogue | Reagent(s) | Product Type | Research Focus | Source(s) |

| 5,7-Dimethyloct-7-en-4-one | Sodium borohydride or Lithium aluminum hydride | Secondary Alcohol | General reduction of ketone | |

| Methylheptenone | Acetylene | Tertiary Alkyne Alcohol | C-C bond formation via nucleophilic attack on the ketone | |

| (S)-(3,7-dimethyloct-6-en-1-yn-3-yloxy)-triethylsilane | AD-mix-α | Diol | Asymmetric dihydroxylation of the double bond |

Role as a Synthetic Intermediate for Complex Organic Molecules

The structural features of this compound make it an attractive intermediate in the synthesis of more complex organic molecules, particularly those within the realm of terpenoids and vitamins.

As a derivative of the monoterpene citronellal, this compound is a logical precursor for the synthesis of other monoterpenoid derivatives and analogs. Its carbon skeleton is a common motif in a variety of natural products. Through modifications of its ketone and alkene functionalities, a diverse array of more complex monoterpenoids can be accessed. For example, the related compound 3,7-dimethyl-6-octen-1-yn-3-ol is a known synthetic intermediate for methylisopseudoionone, a derivative of ionone, which are important aroma compounds found in essential oils. chemicalbook.com

While direct evidence for the use of this compound in vitamin synthesis is not extensively documented, closely related structural analogs play a crucial role. For instance, industrial-grade dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol), which shares a similar carbon backbone, is a key intermediate in the synthesis of not only aroma compounds like linalool (B1675412) and citral (B94496) but also vitamins A, E, and K. chemicalbook.com The synthesis of Vitamin A, for example, often starts from β-ionone and involves the systematic extension of the polyene side chain, a process where intermediates with structural similarities to this compound could be employed. google.com A patent for new intermediates in Vitamin A synthesis describes the conversion of 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)-5-octen-2-one to β-cyclogeranyllinalool, showcasing the utility of similar ketone structures in building the C20 skeleton of Vitamin A. google.comnih.gov

Advanced Synthetic Methodologies Involving this compound Derivatives

The application of modern synthetic methods to derivatives of this compound opens up new avenues for the creation of complex molecular architectures.

The direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. In the context of unsaturated ketones like this compound, C-H activation can offer novel pathways for derivatization. While specific examples involving this compound are not prevalent in the literature, the principles of C-H activation are applicable. For instance, ruthenium-catalyzed chelation-assisted C-H bond activation of aromatic ketones followed by reaction with olefins can produce Heck-type products with high regio- and stereoselectivity. organic-chemistry.org Research has also demonstrated the activation of the β-carbon C-H bond in unsaturated amides and esters by triosmium carbonyl clusters, providing a platform for C-C bond formation. researchgate.net Furthermore, iridium-catalyzed aerobic α,β-dehydrogenation of γ,δ-unsaturated amides and acids proceeds through the activation of both α- and β-C-H bonds via an allyl-iridium intermediate. acs.org These methodologies suggest the potential for selective C-H functionalization at various positions within the this compound framework, given the appropriate directing groups and catalytic systems.

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium complexes like Grubbs' catalysts. mdpi.com This methodology has been applied to the transformation of terpenes and terpenoids. researchgate.netresearchgate.net

For derivatives of this compound, cross-metathesis could be employed to modify the side chain. For example, a cross-metathesis reaction with a functionalized olefin could introduce new functional groups at the terminus of the molecule. This has been demonstrated in the cross-metathesis of natural rubber with d-limonene, a monoterpene, to produce oligomers with terpene end-groups. mdpi.com

While this compound itself is not a diene and therefore cannot undergo intramolecular ring-closing metathesis (RCM), derivatives of it could be designed to be suitable substrates. For instance, if the ketone were converted to a diene-containing functional group, RCM could be used to construct a cyclic system. The application of olefin metathesis in the synthesis of carbo- and heteroaromatic compounds often involves an RCM step followed by aromatization. nih.gov

A summary of relevant olefin metathesis reactions is provided below:

| Metathesis Type | Substrate Type | Catalyst Example | Potential Application for this compound Derivatives | Source(s) |

| Cross-Metathesis | Terpenes, Natural Rubber | Grubbs' second-generation catalyst | Side-chain modification and functionalization | researchgate.netmdpi.com |

| Ring-Closing Metathesis | Dienes | Grubbs' catalyst | Synthesis of cyclic derivatives from appropriately modified precursors | nih.gov |

Applications in Coordination and Organometallic Chemistry

While the direct application of this compound in coordination chemistry is not extensively documented, its structure lends itself to the design of specific types of ligands, particularly β-diketonate ligands.

Ligand Design for Metal Complexes (e.g., β-Diketonate Ligands)

β-Diketones are crucial precursors for the synthesis of β-diketonate ligands, which are widely used in coordination chemistry to form stable complexes with a variety of metal ions. researchgate.net These ligands are bidentate, coordinating to a metal ion through their two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net

The conversion of a ketone like this compound into a β-diketone can be theoretically achieved through a Claisen condensation reaction. nih.gov This would involve the reaction of the enolate of this compound with an appropriate acylating agent, such as an ester or an acyl chloride. For example, reacting this compound with an ester (R'COOR'') in the presence of a strong base would theoretically yield a β-diketone.

Once formed, this hypothetical β-diketonate ligand, derived from this compound, could be used to chelate metal ions. The resulting metal complexes could have interesting catalytic or photophysical properties, influenced by the sterically bulky and unsaturated side chain of the original ketone. The nature of the metal ion and the substituents on the β-diketonate ligand would play a significant role in determining the properties of the final complex. rsc.org

Below is a table summarizing the hypothetical reaction to form a β-diketonate ligand from this compound and its potential use in forming a metal complex.

| Reactant 1 | Reactant 2 | Base | Product (Ligand) | Metal Ion (Example) | Resulting Complex |

| This compound | R'COOR'' (Ester) | Strong Base (e.g., NaH) | 1-(Substituted)-4,9-dimethyl-8-en-decan-1,3-dione | Cu²⁺ | Copper(II) β-diketonate complex |

It is important to note that while the synthesis of β-diketonate ligands from ketones is a well-established method, the specific application of this compound for this purpose is a theoretical projection based on known chemical principles.

Biological Mechanisms of Action of 2,7 Dimethyloct 6 En 3 One and Structural Analogs Excluding Clinical Data

Anti-inflammatory Pathways (e.g., Inhibition of Pro-inflammatory Cytokines)

There is no specific information available in the reviewed scientific literature regarding the anti-inflammatory pathways of 2,7-Dimethyloct-6-en-3-one. However, studies on structural analogs offer insights into potential anti-inflammatory effects. For instance, the isochroman-type fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) has been shown to suppress the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible NO synthase (iNOS) in lipopolysaccharide (LPS)-stimulated cells. nih.gov DMHM was also found to decrease the mRNA expression of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6 by suppressing the nuclear factor (NF)-κB and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov Furthermore, its anti-inflammatory activity is linked to the induction of heme oxygenase-1 (HO-1) expression through the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. nih.gov

Another structural analog, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015) , a derivative of 4-nerolidylcatechol, has demonstrated anti-inflammatory action in acute inflammation models. achemblock.com It was found to reduce carrageenan-induced paw edema and, in a carrageenan-induced pleurisy model, it decreased leukocyte migration and myeloperoxidase activity. achemblock.com This compound was shown to inhibit both PLA₂ and COX enzymes. achemblock.com

These findings in structurally similar molecules suggest that potential anti-inflammatory activity for this compound could be a subject for future scientific investigation.

Antioxidant Activity (e.g., Scavenging of Free Radicals, Reduction of Oxidative Stress)

Direct studies on the antioxidant activity of this compound are not present in the available scientific literature. Research on related monoterpenes, such as nerol , estragole , and 3,7-dimethyl-1-octanol , has indicated antioxidant properties. chemicalbook.com These compounds, found in various plant essential oils, have been investigated for their ability to scavenge free radicals. chemicalbook.com The antioxidant potential of such natural compounds is often attributed to their chemical structure, which can allow them to donate hydrogen atoms or electrons to reactive oxygen species.

Modulation of Cell Proliferation and Apoptosis (e.g., Regulation of PI3K/Akt Signaling Pathways)

There is no specific research available on the modulation of cell proliferation and apoptosis by this compound. A study on novel nitro-substituted hydroxynaphthanilides, which are structurally different from the compound of interest, showed that some of these compounds could inhibit the growth of cancer cell lines. researchgate.net This information is not directly applicable but highlights the general interest in identifying novel compounds that can influence cell proliferation pathways.

Antimicrobial Activities and Underlying Mechanisms

Information regarding the antimicrobial activities and the underlying mechanisms of this compound is not available in the current body of scientific literature. However, other monoterpenes are known for their antimicrobial properties. chemicalbook.com For example, 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (dehydrolinalool) has been noted for its excellent antibacterial activity against bacteria such as Escherichia coli and Proteus.

Neurobiological Interactions (e.g., Modulation of Acetylcholinesterase Activity, Choline (B1196258) Transporter Expression)

There are no specific studies on the neurobiological interactions of this compound. Research on structurally similar compounds from Kaffir lime oil, specifically 3,7-dimethyloct-6-enal (citronellal) and 3,7-dimethyloct-6-enyl acetate (B1210297) (citronellyl acetate) , has shown potential in augmenting cholinergic response in Caenorhabditis elegans. nist.gov These compounds were observed to elevate synaptic acetylcholine (B1216132) levels by mitigating acetylcholinesterase (AChE) activity at both the genomic and biochemical levels, as well as by elevating the genomic expression of the choline transporter. nist.gov

Insect Repellent Properties and Mechanisms

While there is no direct evidence for the insect repellent properties of this compound, the related compound 3,7-dimethyloct-6-en-1-yn-3-ol (dehydrolinalool) has been reported to have mosquito repellent effects. The mechanisms of insect repellency for many compounds are complex and can involve masking host odors or activating specific olfactory neural circuits that lead to aversion. For example, the widely used repellent DEET is thought to work by affecting an insect's senses of smell and taste to prevent it from locating a host.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 2,7-Dimethyloct-6-en-3-one

The chemical industry's shift towards green chemistry is fueling the search for more environmentally friendly and efficient methods to synthesize this compound. mdpi.com While it is often created in a lab, there is a growing emphasis on utilizing renewable resources to preserve natural resources. fragranceconservatory.com

Future research will likely focus on:

Biocatalysis: The use of enzymes or whole-cell microorganisms to catalyze the synthesis of this compound offers a highly selective and sustainable alternative to traditional chemical methods. cnr.itsioc-journal.cn Researchers are exploring biocatalytic reductions using ene-reductases and alcohol dehydrogenases to improve the sustainability of related fragrance compounds. rsc.org This approach can lead to higher yields and reduced environmental impact. mdpi.com

Flow Chemistry: Continuous flow reactors are being investigated to enhance the efficiency and scalability of terpene synthesis. numberanalytics.com This method offers precise control over reaction parameters, leading to improved yields and safety.

Catalytic Rearrangement of Terpene-derived Epoxides: A sustainable approach for modifying terpenes involves the epoxidation of double bonds and subsequent rearrangement to form valuable carbonyl compounds. royalsocietypublishing.org Research into Lewis acid catalysts, such as bismuth triflate, has shown promise in achieving high efficiency under mild conditions. royalsocietypublishing.org

| Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. mdpi.comcnr.it | Discovery of novel enzymes, optimization of microbial production systems. sioc-journal.cnnih.gov |

| Flow Chemistry | Enhanced efficiency, scalability, improved safety. numberanalytics.com | Reactor design, optimization of reaction conditions. |

| Catalytic Rearrangement | Utilization of renewable terpene feedstocks, high catalytic efficiency. royalsocietypublishing.org | Development of novel and more efficient Lewis acid catalysts. royalsocietypublishing.org |

Advanced Spectroscopic and Computational Techniques for Structure-Function Elucidation

A deeper understanding of the relationship between the structure of this compound and its properties is crucial for developing new applications. Advanced analytical and computational methods are becoming indispensable tools in this endeavor.

Advanced Spectroscopy: Techniques like high-resolution mass spectrometry and multidimensional NMR spectroscopy are essential for detailed structural confirmation and the identification of impurities. nih.govresearchgate.net These methods, combined with chemometrics, can help to correlate spectral data with the compound's functional properties. researchgate.net

Computational Modeling: Molecular modeling and quantum chemical calculations can predict the reactivity, spectral properties, and biological interactions of this compound and its derivatives. This computational insight can guide the design of new compounds with desired characteristics and help to interpret experimental findings.

Exploration of New Catalytic Applications for this compound Derivatives

The functional groups present in this compound, the ketone and the double bond, make it and its derivatives promising candidates for various catalytic applications. Research is ongoing to transform terpenes and related compounds into valuable products through catalysis. royalsocietypublishing.orgresearchgate.net

Future research directions include:

Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands for metal catalysts in asymmetric synthesis, a critical technology for the pharmaceutical industry.

Organocatalysis: The ketone functionality could be exploited to develop novel organocatalysts for a variety of chemical transformations.

Polymerization Catalysis: Derivatives of this compound might act as monomers or initiators in polymerization reactions, leading to new materials with unique properties. A recent study demonstrated the functionalization of terpenoids for applications in synthetic and medicinal chemistry. acs.org

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

While some biological activities of related terpenoids are known, the specific molecular mechanisms of this compound are not well understood. mdpi.com Future research will need to delve into its interactions with biological targets at a molecular level.

Key areas for investigation include:

Target Identification: Identifying the specific proteins, enzymes, or receptors that interact with this compound is a primary goal. Techniques such as affinity chromatography and proteomics will be crucial.

Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to inhibit enzymes involved in disease pathways is a promising area. For example, some terpenoids are known to inhibit acetylcholinesterase. mdpi.com

Molecular Docking and Simulation: Computational studies can model the binding of this compound to biological targets, providing insights into the binding affinity and mode of action. austinpublishinggroup.com

Discovery of New Natural Sources and Biosynthetic Engineering Approaches

Identifying new natural sources of this compound and understanding its biosynthesis are key to ensuring a sustainable supply and creating novel production methods. The compound is an irregular monoterpene, and the biosynthesis of such compounds is a complex area of study. nih.govdocumentsdelivered.comnih.gov

Emerging trends in this area include:

Metabolomic Screening: Advanced analytical techniques can be used to screen a wide variety of plant and microbial species for the presence of this compound.

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the production of this compound in natural sources is a critical step. nih.govresearchgate.net This involves a combination of genetic, biochemical, and bioinformatic approaches.

Metabolic Engineering: Once the biosynthetic pathway is understood, it can be transferred to and optimized in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.comneliti.comnih.gov This synthetic biology approach offers the potential for large-scale, sustainable production of the compound and its derivatives. nih.gov Dynamic metabolic engineering, which involves designing genetically encoded control systems, is a rapidly developing field that can further enhance bioproduction. nih.gov

| Research Area | Objective | Key Methodologies |

| Natural Source Discovery | Identify new plant or microbial sources. | Metabolomics, GC-MS, LC-MS. |

| Biosynthesis Elucidation | Uncover the genetic and enzymatic pathway. nih.gov | Genomics, transcriptomics, enzyme assays. nih.govnih.gov |

| Metabolic Engineering | Develop microbial production platforms. neliti.comnih.gov | Synthetic biology, genetic engineering, fermentation optimization. nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.